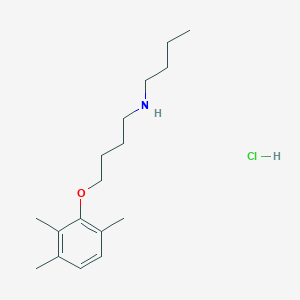![molecular formula C24H28N4O4 B5142710 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide], also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to exhibit various biochemical and physiological effects, including anti-cancer, antibacterial, and antifungal activities. In anti-cancer studies, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In antibacterial and antifungal studies, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] in lab experiments is its versatility as a scaffold for the development of new drugs and materials. 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] can be easily modified to introduce new functional groups and improve its properties. However, one of the limitations of using 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]. One direction is the further investigation of its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction is the development of new antibacterial and antifungal agents based on 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] scaffold. Additionally, the use of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] as a building block for the synthesis of novel materials with unique properties is an area of ongoing research. Overall, the versatility and potential of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] make it a promising compound for future scientific research.
Métodos De Síntesis
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] can be synthesized using a variety of methods, including the reaction of piperazine with N-(4-acetylphenyl)glycine ethyl ester in the presence of a coupling agent, such as DCC or DIC. The obtained product is then hydrolyzed to produce 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]. Another method involves the reaction of piperazine with N-(4-acetylphenyl)glycine in the presence of a coupling agent, such as EDCI or HATU, followed by hydrolysis to obtain 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide].
Aplicaciones Científicas De Investigación
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been investigated for its potential as an anti-cancer agent, as well as for its antibacterial and antifungal properties. In drug design, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been used as a scaffold for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In materials science, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2-[4-[2-(4-acetylanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-acetylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-17(29)19-3-7-21(8-4-19)25-23(31)15-27-11-13-28(14-12-27)16-24(32)26-22-9-5-20(6-10-22)18(2)30/h3-10H,11-16H2,1-2H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYKJXCEADKTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6974844 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)

![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
